Ethyl 1-thio-beta-l-fucopyranoside
Description
The Fundamental Role of Glycosides and Their Thioether Analogues in Carbohydrate Chemistry
Glycosides are a broad class of molecules where a sugar molecule is linked through its anomeric carbon to another chemical group, known as the aglycone. synthose.com This glycosidic bond is central to the structure and function of a vast array of biological molecules, including glycoproteins, glycolipids, and polysaccharides. synthose.com These complex carbohydrates are not merely structural components or energy stores; they are deeply involved in critical biological processes such as cell-cell recognition, signaling, and immune responses. synthose.comumsl.edu For instance, the ABO blood group antigens found on the surface of red blood cells are determined by specific glycoside structures. synthose.com
In the realm of synthetic carbohydrate chemistry, the creation of the glycosidic bond is the most crucial step in the assembly of oligosaccharides. This has led to the development of a diverse arsenal (B13267) of "glycosyl donors"—sugar derivatives with a leaving group at the anomeric position that can be activated to react with a "glycosyl acceptor" (another sugar with a free hydroxyl group).
Among the most successful and widely used glycosyl donors are thioglycosides. umsl.edu These are thioether analogues of glycosides, where the anomeric oxygen is replaced by a sulfur atom. nih.gov This seemingly small change has profound chemical consequences. The carbon-sulfur bond at the anomeric position is significantly more stable than the corresponding oxygen-carbon bond, making thioglycosides resistant to a wide range of chemical transformations used for installing and removing protecting groups on the sugar's hydroxyls. nih.govsigmaaldrich.com However, this stability can be overcome. In the presence of specific "thiophilic" promoters or soft electrophiles, the anomeric thioalkyl or thioaryl group can be activated, transforming the stable thioglycoside into a reactive glycosyl donor ready to form a new glycosidic linkage. nih.govnih.gov This combination of stability and tunable reactivity makes thioglycosides exceptionally versatile building blocks for the synthesis of complex glycans. sigmaaldrich.comumsl.edu
Significance of L-Fucopyranosides in Biological Systems and Their Relevance in Glycobiological Investigations
L-Fucose, a 6-deoxy-L-galactose, is a monosaccharide of immense biological importance in mammals and other organisms. nih.govscilit.com Structurally, it is distinguished from other common mammalian sugars by two key features: the absence of a hydroxyl group at the C-6 position and its L-configuration, whereas most other sugars are in the D-configuration. umsl.edunih.govscilit.com Fucose is typically found at the terminal, non-reducing end of N- and O-linked glycan chains on cell surfaces and secreted proteins. umsl.edunih.gov
These fucose-containing glycans, or fucosylated oligosaccharides, act as critical recognition motifs in a multitude of biological events. researchgate.net Their roles are diverse and vital, encompassing:
Blood Group Antigens: Fucose is a core component of the H-antigen, the precursor to the A and B antigens of the ABO blood group system. scilit.comresearchgate.net
Inflammation and Immune Response: Fucosylated structures, such as the Sialyl Lewis X (sLeX) antigen, are essential ligands for selectins, a family of adhesion molecules that mediate the trafficking of leukocytes to sites of inflammation. nih.govresearchgate.net The fucosylation of antibodies can also modulate their function; for example, the absence of core fucose on IgG1 antibodies dramatically enhances their ability to mediate antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism for killing cancer cells. umsl.eduscilit.com
Host-Pathogen Interactions: Many viruses, bacteria, and toxins initially bind to host cells by recognizing specific fucosylated glycans on the cell surface. nih.govresearchgate.net
Development and Cancer: Alterations in the expression of fucosylated oligosaccharides are associated with developmental processes and various pathological conditions, including cancer, where they can play a role in tumor progression and metastasis. nih.govscilit.com
Given their profound biological roles, the ability to synthesize well-defined fucosylated oligosaccharides is crucial for glycobiological investigations. These synthetic glycans are invaluable tools for studying carbohydrate-protein interactions, developing diagnostic markers, and designing novel therapeutics and vaccines.
Contextualization of Ethyl 1-Thio-beta-L-fucopyranoside as a Pivotal Scaffold in Academic Glycoscience
In the quest to synthesize these biologically vital fucosylated structures, this compound has emerged as a highly valuable and frequently utilized building block. As a thioglycoside, it embodies the ideal characteristics of a glycosyl donor: stability for manipulation and reliable activation for glycosylation.
The synthesis of this compound, or its protected derivatives, typically starts from the readily available L-fucose. A common synthetic route involves the initial peracetylation of the hydroxyl groups of L-fucose, followed by a Lewis acid-catalyzed reaction with ethanethiol (B150549) to install the ethylthio group at the anomeric position. nih.gov This process yields a stable, crystalline compound that can be stored and handled easily.
The utility of this compound lies in its role as a glycosyl donor. The ethylthio group at the anomeric center is the key to its function. While robust enough to withstand various reaction conditions needed to modify other parts of the molecule, it can be selectively "activated" by specific promoters. Common activation systems include N-iodosuccinimide (NIS) in combination with a catalytic amount of an acid like triflic acid (TfOH), or other thiophilic reagents. nih.gov Upon activation, the ethylthio group becomes an excellent leaving group, facilitating the formation of a new glycosidic bond with a glycosyl acceptor.
The strategic importance of this scaffold is highlighted in its application for the assembly of complex fucosylated oligosaccharides. Researchers can use this compound (often with its hydroxyl groups protected) as a donor to attach a fucose unit to a growing oligosaccharide chain. Its predictable reactivity and the stereochemical outcome of the glycosylation reaction make it a reliable tool in multi-step syntheses. nih.gov The commercial availability of both this compound and its acetylated form, Ethyl 2,3,4-tri-O-acetyl-1-thio-β-L-fucopyranoside, further underscores its importance as a fundamental building block for academic and industrial research in glycoscience. synthose.com
Structure
3D Structure
Properties
Molecular Formula |
C8H16O4S |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
(2R,3S,4R,5S,6S)-2-ethylsulfanyl-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C8H16O4S/c1-3-13-8-7(11)6(10)5(9)4(2)12-8/h4-11H,3H2,1-2H3/t4-,5+,6+,7-,8+/m0/s1 |
InChI Key |
FFRRGRSSCFQGAP-FMGWEMOISA-N |
Isomeric SMILES |
CCS[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)C)O)O)O |
Canonical SMILES |
CCSC1C(C(C(C(O1)C)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 1 Thio Beta L Fucopyranoside and Analogous Fucopyranoside Thioglycosides
De Novo Synthesis Strategies for Anomeric Thioether Formation
The formation of the anomeric thioether linkage is the key step in the synthesis of thioglycosides. De novo strategies typically involve the reaction of a suitably activated carbohydrate donor with a sulfur nucleophile. The stereochemical outcome of this reaction is of paramount importance and is often directed by the nature of the protecting groups and the reaction conditions employed.
A classic and reliable method for synthesizing thioglycosides involves the use of glycosyl halides as electrophilic glycosyl donors. nih.gov In this approach, the hydroxyl groups of L-fucose are first protected, commonly through peracetylation, to yield 1,2,3,4-tetra-O-acetyl-L-fucopyranose. This peracetylated sugar is then converted into a more reactive glycosyl halide, such as an α-fucopyranosyl bromide or chloride.
The activation of the anomeric position to a halide creates a highly effective leaving group. This strategy is foundational, though many modern methods now seek to generate other reactive intermediates from more stable precursors like thioglycosides themselves. nih.gov The stability of the starting thioglycosides towards most protecting group manipulations makes them valuable, but for certain complex syntheses, they are converted into more reactive species like halides immediately before the glycosylation step. nih.gov
The introduction of the ethylthio moiety is achieved through a nucleophilic substitution reaction, typically proceeding via an S_N2 mechanism. The activated fucopyranosyl halide is treated with a sulfur nucleophile, such as sodium ethanethiolate (NaSEt) or a combination of ethanethiol (B150549) (EtSH) and a base. The thiolate anion attacks the electrophilic anomeric carbon, displacing the halide leaving group to form the desired ethyl 1-thio-beta-L-fucopyranoside.
The stereoselectivity of this reaction, favoring the β-anomer, is often controlled by neighboring group participation from the acetyl protecting group at the C-2 position. The C-2 acetate (B1210297) can form a transient cyclic acetoxonium ion intermediate after the departure of the halide. This intermediate shields the α-face of the pyranose ring, directing the incoming nucleophile to attack from the β-face, resulting in the formation of the 1,2-trans-thioglycoside.
To enhance reaction rates and improve yields and stereoselectivity, various promoters and catalysts are employed. These methods often allow for the use of more stable and accessible glycosyl donors, such as peracetylated sugars, bypassing the need to pre-form a glycosyl halide.
Lewis acids are extensively used to promote thioglycosidation reactions. Potent Lewis acids like boron trifluoride etherate (BF₃·OEt₂) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are effective in activating anomeric leaving groups. rsc.org When using a peracetylated sugar like tetra-O-acetyl-L-fucopyranose as the starting material, the Lewis acid activates the anomeric acetate, facilitating its displacement by the thiol.
Triflic acid (TfOH), a strong Brønsted acid, has also been demonstrated to be a highly efficient promoter for the synthesis of thioglycosides from peracetylated sugars. rsc.org The reaction rates are typically high, and excellent yields can be achieved. While stoichiometric amounts of the promoter are often required, more reactive sugar series can achieve high conversion with sub-stoichiometric quantities. rsc.org
Table 1: Representative Conditions for Acid-Promoted Ethyl Thioglycosidation of Peracetylated Sugars
| Glycosyl Donor | Promoter (Equivalents) | Thiol | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Peracetylated Glucose | TfOH (0.8) | Ethanethiol | DCM | 1 h | 94 | rsc.org |
| Peracetylated Glucose | TfOH (0.5) | Ethanethiol | DCM | 3 h | 70 | rsc.org |
| Peracetylated Sialic Acid | TfOH (2.5) | Ethanethiol | DCM | 45 min | 70 | rsc.org |
| Lactose Octaacetate | TfOH (0.8) | Ethanethiol | DCM | 6 h | 70 | rsc.org |
Data adapted from analogous reactions with other sugars, illustrating typical conditions applicable to L-fucose.
Catalytic approaches offer significant advantages, including the use of smaller quantities of promoters and often easier purification. In homogeneous catalysis, the catalyst is dissolved in the reaction medium. youtube.com In contrast, heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. youtube.comyoutube.com This approach simplifies catalyst removal and recycling, making the process more sustainable and cost-effective. youtube.com
Solid acid catalysts, such as phosphotungstic acid, can be employed for thioglycosidation. These catalysts provide acidic sites on a solid support, activating the anomeric center of the sugar donor towards nucleophilic attack by the thiol. The key benefit is the straightforward separation of the catalyst from the reaction mixture by simple filtration upon completion of the reaction.
One-pot syntheses are highly efficient as they combine multiple synthetic steps into a single procedure without the need for isolating intermediates, thereby saving time and resources. youtube.com Several one-pot strategies have been developed for thioglycosides.
One such approach involves the direct reaction of a peracetylated sugar with a thiol in the presence of an acid promoter, such as TfOH, effectively telescoping the activation and substitution steps. rsc.org Another elegant one-pot method utilizes a thiol-free approach where a thioacetate (B1230152) salt, like potassium thioacetate, serves as the sulfur source. nih.gov In this process, the initial reaction of an activated sugar with potassium thioacetate forms a glycosyl thioacetate intermediate. Subsequent in-situ deacetylation of the thioester reveals the thiolate, which can then be alkylated or used in further reactions, all within the same reaction vessel. nih.govnih.gov
Table 2: Examples of One-Pot Thioglycoside Synthesis Strategies
| Strategy | Starting Material | Key Reagents | Description | Reference |
|---|---|---|---|---|
| Acid-Promoted Telescoping | Peracetylated Sugar | Thiol, TfOH | Direct conversion of the acetylated sugar to the thioglycoside without isolating intermediates. | rsc.org |
| In-situ Thiol Generation | Anomeric Thioacetate | Base, Electrophile | A glycosyl thiol is generated in situ from a thioacetate, followed by reaction with an electrophile in the same pot. | nih.gov |
| Thiol-Free Sulfide Synthesis | Alkyl Halide | Potassium Thioacetate (PTA), Second Alkyl Halide | An initial S_N2 reaction with PTA generates a thioacetate intermediate, which is deprotected and reacted with a second electrophile. | nih.gov |
Catalytic and Promoted Thioglycosidation Approaches
Orthogonal Protecting Group Strategies in this compound Synthesis
The synthesis of complex carbohydrate molecules like this compound necessitates the use of orthogonal protecting groups. bham.ac.uk This strategy allows for the selective deprotection of one functional group while others remain intact, a critical requirement for the stepwise construction of oligosaccharides. bham.ac.ukresearchgate.net
Implementation of Differential Protecting Groups (e.g., Benzyl (B1604629), Acetyl)
The choice of protecting groups is pivotal as they influence the reactivity and stereochemical outcome of glycosylation reactions. researchgate.net Common protecting groups such as benzyl and acetyl ethers offer different levels of stability and can be removed under distinct conditions. bham.ac.ukresearchgate.net Benzyl groups, typically removed by hydrogenolysis, are considered more permanent, while acetyl groups can be cleaved under basic conditions. bham.ac.uk This differential reactivity is the foundation of orthogonal strategies. For instance, a fucopyranoside may be protected with benzyl ethers at positions C-2, C-3, and C-4, while the C-6 hydroxyl group is acetylated. This allows for the selective removal of the acetyl group to enable further functionalization at that position.
In the context of thioglycoside synthesis, a common route involves the per-acetylation of the sugar, followed by reaction with a thiol in the presence of a Lewis acid. Subsequent de-acetylation and selective protection of the hydroxyl groups can then be performed. For example, Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside is a related and commercially available intermediate. synthose.com The synthesis of analogous fucopyranosides would follow a similar pathway, with the potential for varying protecting groups to suit the synthetic target.
Table 1: Common Protecting Groups in Carbohydrate Synthesis and Their Cleavage Conditions
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |
| Acetyl | Ac | Acetic anhydride (B1165640), pyridine | NaOMe, MeOH |
| Benzoyl | Bz | Benzoyl chloride, pyridine | NaOMe, MeOH (slower than acetyl) |
| Benzyl | Bn | Benzyl bromide, NaH | H₂, Pd/C |
| p-Methoxybenzyl | PMB | PMB-Cl, NaH | DDQ or CAN |
| Silyl ethers (e.g., TBDMS) | TBDMS | TBDMS-Cl, imidazole | TBAF |
| Levulinoyl | Lev | Levulinic acid, DCC | Hydrazine hydrate |
This table provides a summary of commonly used protecting groups and the reagents for their removal, illustrating the principles of orthogonal protection.
Regioselective Functionalization and Deprotection Techniques
Regioselective functionalization allows for the specific protection or deprotection of a single hydroxyl group within a polyol system like a fucopyranoside. researchgate.net This can be achieved through several methods, including enzymatic reactions, the use of bulky reagents that selectively react with less sterically hindered positions, or by exploiting the differential reactivity of the hydroxyl groups. For instance, the primary hydroxyl group at C-6 is often more reactive than the secondary hydroxyls and can be selectively protected.
One powerful technique involves the formation of a temporary protecting group, such as a benzylidene acetal (B89532), across two hydroxyl groups (e.g., C-4 and C-6). researchgate.net This acetal can then be regioselectively opened to reveal one of the hydroxyls for further reaction. researchgate.net For example, treatment with a reagent like N-bromosuccinimide (NBS) in the presence of an alcohol can lead to the formation of a 4-O-benzoyl and a 6-hydroxy derivative.
The ability to selectively deprotect one of many protecting groups is crucial for the synthesis of branched oligosaccharides. nih.gov For example, a disaccharide might be synthesized with orthogonal protecting groups at various positions, allowing for the selective elongation of the carbohydrate chain at specific points. nih.gov
Control of Stereochemistry in Anomeric Thioglycoside Synthesis
The stereochemical outcome of the glycosylation reaction is of paramount importance, and the synthesis of 1,2-trans or 1,2-cis glycosides requires different strategies. The formation of a β-thioglycoside, which is a 1,2-trans product for fucose (a 6-deoxy-galactose analog), is often favored.
Factors Influencing beta-Selectivity in Fucopyranoside Thioether Formation
The formation of the β-anomer in thioglycoside synthesis is influenced by several factors. One of the most significant is the nature of the protecting group at the C-2 position. A participating group, such as an acetyl or benzoyl group, can assist in the formation of the 1,2-trans product through the formation of a cyclic intermediate. When the anomeric leaving group departs, the C-2 protecting group can attack the resulting oxocarbenium ion from the α-face, leading to the formation of a dioxolanylium ion. The subsequent attack of the thiol from the β-face then results in the exclusive formation of the β-thioglycoside.
The solvent and the promoter used in the reaction can also play a role in the stereochemical outcome. In some cases, the reaction may proceed through an SN2-like mechanism, where the nucleophile (thiol) attacks the anomeric carbon from the side opposite to the leaving group, leading to an inversion of stereochemistry. If the starting material is an α-halide, this would lead to the β-thioglycoside.
Furthermore, the anomeric effect, which stabilizes the axial orientation of an electronegative substituent at the anomeric carbon, can also influence the product distribution. rsc.org However, in the case of thioglycosides, the exo-anomeric effect, which involves the interaction of the anomeric substituent with the ring oxygen, can also be a significant factor. rsc.org
Evaluation of Anomeric Purity in Synthetic Protocols
The determination of the anomeric purity of a synthetic thioglycoside is a critical step in its characterization. The primary method for this evaluation is Nuclear Magnetic Resonance (NMR) spectroscopy. The anomeric proton (H-1) of the α- and β-anomers will have different chemical shifts and coupling constants. For a β-thioglycoside, the anomeric proton is typically in an axial orientation, leading to a larger coupling constant (³J(H1,H2)) due to the trans-diaxial relationship with the proton at C-2. In contrast, the α-anomer will have a smaller coupling constant.
Table 2: Representative ¹H NMR Data for Anomeric Protons of Thioglycosides
| Anomer | Anomeric Proton (H-1) Chemical Shift (δ) | Coupling Constant (³J(H1,H2)) |
| α-anomer | ~5.5 - 6.0 ppm | ~4 - 6 Hz |
| β-anomer | ~4.5 - 5.0 ppm | ~8 - 10 Hz |
This table presents typical chemical shift and coupling constant ranges for the anomeric protons of α- and β-thioglycosides, which are used to determine the anomeric ratio. The exact values can vary depending on the specific compound and solvent.
In addition to NMR, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the anomeric mixture. By comparing the retention times of the synthetic product with those of authentic standards (if available), the anomeric purity can be accurately determined. X-ray crystallography can also provide unambiguous proof of the anomeric configuration.
Derivatization and Structural Diversification Studies of Ethyl 1 Thio Beta L Fucopyranoside
Modification of the Ethyl Aglycon for Diverse Research Applications
The ethyl aglycon of ethyl 1-thio-beta-L-fucopyranoside, while seemingly simple, provides a versatile handle for the introduction of various functionalities. These modifications are crucial for tailoring the molecule for specific research applications, such as enabling its attachment to surfaces, linking to reporter molecules, or altering its pharmacokinetic properties.
Common strategies for modifying the aglycon of thioglycosides, which are applicable to this compound, often involve the synthesis of analogues with different alkyl or functionalized chains at the anomeric sulfur. For instance, the ethyl group can be replaced with longer alkyl chains, or with chains bearing terminal functional groups like amines, carboxylic acids, or alkynes. These functional groups are particularly valuable for subsequent conjugation reactions.
Table 1: Examples of Aglycon Modifications in Thioglycosides and Their Applications
| Aglycon Modification | Introduced Functional Group | Potential Research Application |
| ω-Aminoalkyl | Amine (-NH₂) | Conjugation to proteins, peptides, or NHS-ester activated surfaces. |
| ω-Carboxyalkyl | Carboxylic Acid (-COOH) | Attachment to amine-functionalized surfaces or molecules via amide bond formation. |
| Propargyl | Alkyne (-C≡CH) | Participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" for attachment to azide-containing scaffolds. |
| Azidoethyl | Azide (B81097) (-N₃) | Participation in click chemistry with alkyne-functionalized molecules or scaffolds. |
| Biotinylated linker | Biotin | High-affinity binding to streptavidin or avidin (B1170675) for immobilization or detection assays. |
| Fluorescent tag | Fluorophore | Enabling visualization and tracking in biological systems through fluorescence microscopy. |
The synthesis of these modified aglycons typically involves the reaction of a protected fucosyl thiol with an appropriate alkyl halide or other electrophilic species. The choice of the aglycon is dictated by the intended downstream application, highlighting the modularity and versatility of thioglycoside chemistry.
Introduction and Removal of Ancillary Protecting Groups on the Fucopyranoside Ring
The hydroxyl groups of the fucopyranoside ring are often protected during synthetic manipulations to ensure regioselectivity and prevent unwanted side reactions. The strategic introduction and removal of these protecting groups are fundamental to the successful synthesis of complex fucoside derivatives. Common protecting groups for the hydroxyl functions include acetates, benzoates, and benzyl (B1604629) ethers.
Acetylation and Deacetylation: The hydroxyl groups of this compound can be readily protected as acetates using acetic anhydride (B1165640) in the presence of a base like pyridine. The resulting per-O-acetylated derivative is stable under a variety of reaction conditions. Removal of the acetyl groups is typically achieved under basic conditions, for example, using sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation) or triethylamine (B128534) in a mixture of methanol and water.
Benzylation and Debenzylation: Benzyl ethers are another common choice for protecting the hydroxyl groups. They are introduced using benzyl bromide or benzyl chloride in the presence of a strong base such as sodium hydride. Benzyl ethers are advantageous due to their stability under both acidic and basic conditions. Their removal is typically accomplished by catalytic hydrogenolysis, for example, using hydrogen gas with a palladium-on-carbon catalyst. This method of deprotection is generally clean and efficient.
Table 2: Common Protecting Groups for Fucopyranoside Hydroxyls
| Protecting Group | Introduction Reagents | Removal Conditions | Stability |
| Acetyl (Ac) | Acetic anhydride, pyridine | NaOMe in MeOH; Et₃N in MeOH/H₂O | Stable to mild acid, removed by base. |
| Benzyl (Bn) | Benzyl bromide, NaH | H₂, Pd/C | Stable to acid and base, removed by hydrogenolysis. |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) | Stable to base, removed by fluoride ions or acid. |
| p-Methoxybenzyl (PMB) | PMB-Cl, NaH | DDQ or CAN | Removed under oxidative conditions. |
Synthesis of Fucopyranoside Thioglycoside Analogues for Structure-Activity Relationship (SAR) Studies
The synthesis of a diverse library of fucopyranoside thioglycoside analogues is a powerful approach for elucidating structure-activity relationships (SAR), particularly in the context of developing enzyme inhibitors. By systematically modifying the structure of the parent compound, researchers can identify key molecular features responsible for biological activity. A significant area of research for such analogues is the inhibition of α-L-fucosidases, enzymes implicated in various physiological and pathological processes. nih.govnih.govscilit.com
For instance, modifications at the C-2, C-3, and C-4 positions of the fucopyranose ring can have a profound impact on binding affinity and selectivity for different fucosidases. The introduction of different substituents, the inversion of stereochemistry at specific centers, or the replacement of hydroxyl groups with other functionalities can all contribute to a deeper understanding of the enzyme's active site.
One study reported the synthesis of α-1-thio-L-fucose derivatives as a new class of α-L-fucosidase inhibitors. nih.gov In this work, analogues were synthesized in a few steps involving the coupling of a fucose derivative with bromonitromethane, followed by reduction and acetylation, yielding potent inhibitors. nih.gov
Table 3: Examples of Fucopyranoside Thioglycoside Analogues for SAR Studies
| Analogue Type | Modification | Purpose of Modification |
| Deoxy analogues | Removal of a hydroxyl group | To probe the importance of specific hydrogen bonding interactions. |
| Fluoro analogues | Replacement of a hydroxyl group with fluorine | To investigate the role of hydrogen bond donation/acceptance and electronic effects. |
| C-glycoside analogues | Replacement of the anomeric sulfur with a methylene (B1212753) group | To create a non-hydrolyzable mimic of the natural substrate. |
| Azido or amino analogues | Introduction of an azide or amino group | To explore new binding interactions or to serve as a handle for further derivatization. |
The data obtained from SAR studies, such as the inhibitory constants (Ki) or the half-maximal inhibitory concentrations (IC₅₀) of the synthesized analogues, are crucial for the rational design of more potent and selective inhibitors. researchgate.netresearchgate.net
Preparation of Multivalent Scaffolds and Glycoclusters Incorporating Thio-Fucoside Units
The presentation of multiple carbohydrate ligands on a single scaffold, known as multivalency, can lead to a dramatic enhancement in binding affinity for their target receptors, a phenomenon often referred to as the "cluster effect." The synthesis of multivalent scaffolds and glycoclusters incorporating thio-fucoside units is a burgeoning field of research aimed at developing potent inhibitors of multivalent protein-carbohydrate interactions, which are common in biological recognition events. nih.gov
This compound, or more commonly, its functionalized derivatives, can serve as the starting point for the construction of these complex architectures. A widely used and highly efficient method for assembling such structures is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." In this approach, a fucoside bearing a terminal alkyne or azide is coupled to a multivalent scaffold functionalized with the complementary reactive group.
Various scaffolds have been employed for the synthesis of fucosylated glycoclusters, including:
Small organic molecules: Scaffolds based on pentaerythritol, tris(hydroxymethyl)aminomethane (TRIS), or calixarenes can present a defined number of fucoside units in a specific spatial arrangement.
Peptides and proteins: Peptides can be functionalized with fucosides to create well-defined glycoconjugates.
Polymers and dendrimers: These larger scaffolds allow for the presentation of a high density of fucoside ligands.
The resulting glycoclusters have shown promise as inhibitors of lectins, which are carbohydrate-binding proteins involved in processes such as cell adhesion, inflammation, and pathogen recognition. The enhanced binding affinity of these multivalent structures makes them attractive candidates for therapeutic development.
Table 4: Common Scaffolds for Multivalent Thio-Fucoside Presentation
| Scaffold Type | Valency | Key Features |
| Pentaerythritol | Tetravalent | Symmetrical and rigid core. |
| TRIS | Trivalent | Simple and commercially available starting material. |
| Calix[n]arene | Varies (e.g., 4, 6, 8) | Pre-organized, cup-shaped structure. |
| Dendrimers (e.g., PAMAM) | High (e.g., 8, 16, 32, 64) | Branched, tree-like architecture with a high density of functional groups. |
The design and synthesis of these multivalent structures are a testament to the power of modern synthetic chemistry in creating complex and biologically active molecules from relatively simple building blocks like this compound.
Ethyl 1 Thio Beta L Fucopyranoside As a Glycosyl Donor in Complex Oligosaccharide and Glycoconjugate Synthesis
Strategies for Glycosidic Bond Formation Utilizing Thio-Fucopyranoside Donors
The formation of a glycosidic bond, the linkage that connects a carbohydrate to another molecule, is a pivotal step in oligosaccharide synthesis. The use of thioglycosides like ethyl 1-thio-beta-L-fucopyranoside as glycosyl donors offers a robust and reliable method for this transformation. The success of these reactions hinges on specific activation strategies and promoter systems that convert the stable thioglycoside into a reactive electrophile.
"Armed-Disarmed" Glycosylation Tactics with Fucosyl Thioglycosides
The "armed-disarmed" strategy is a powerful concept in carbohydrate chemistry that allows for the selective activation of one thioglycoside donor in the presence of another. nih.gov This tactic relies on the electronic effects of protecting groups on the glycosyl donor. A donor with electron-donating protecting groups, such as benzyl (B1604629) ethers, is considered "armed" and is more reactive. Conversely, a donor with electron-withdrawing protecting groups, like acyl groups (e.g., acetyl or benzoyl), is "disarmed" and less reactive. nih.gov
This difference in reactivity enables a chemoselective glycosylation, where the armed donor is activated and couples with an acceptor while the disarmed thioglycoside remains intact. For instance, an armed fucosyl thioglycoside can be selectively activated over a disarmed thioglycoside acceptor, a strategy that has been successfully employed in the synthesis of Lewis Y antigen analogs. nih.gov This approach is crucial for the sequential assembly of oligosaccharides, preventing unwanted side reactions and simplifying purification processes. The principle is based on the idea that the armed glycosyl donor can be activated under conditions where the disarmed thioglycoside, which may be part of the acceptor molecule, does not react. nih.gov
Promoter Systems for Activating this compound in Glycosylation Reactions
The activation of the stable ethylthio group at the anomeric center of this compound requires a thiophilic promoter system. These promoters generate a highly reactive intermediate that is then attacked by the hydroxyl group of a glycosyl acceptor to form the desired glycosidic bond. Two of the most common and effective promoter systems are N-iodosuccinimide/trifluoromethanesulfonic acid (NIS/TfOH) and dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST).
The NIS/TfOH system is a widely used and potent combination for activating thioglycosides. nih.govacs.org NIS acts as a halonium ion source, while a catalytic amount of the strong Brønsted acid TfOH enhances the leaving group ability of the ethylthio moiety. researchgate.net This system is effective for a broad range of glycosylation reactions. nih.govacs.org
DMTST is another powerful thiophilic promoter used to activate thioglycosides. nih.gov It is known for its ability to activate a variety of thioglycosides efficiently. nih.gov The choice of promoter system can influence the stereochemical outcome and yield of the glycosylation reaction, and optimization is often necessary for specific donor-acceptor pairings.
| Promoter System | Components | General Application |
| NIS/TfOH | N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH) | Broadly applicable for activating a wide range of thioglycosides. nih.govacs.orgresearchgate.net |
| DMTST | Dimethyl(methylthio)sulfonium triflate | Effective activator for various thioglycosides, including those used in the synthesis of microbial polysaccharides. nih.govpsu.edu |
Chemical Assembly of Biologically Significant Fucose-Containing Oligosaccharide Epitopes
The strategic use of this compound as a glycosyl donor has been instrumental in the total synthesis of several classes of biologically important fucose-containing oligosaccharides. These include blood group antigens, microbial polysaccharides, and core structures of glycoconjugates.
Synthesis of Lewis Blood Group Antigens and Their Analogues
Lewis blood group antigens are fucose-containing oligosaccharides found on the surface of red blood cells and various epithelial tissues. duke.edu They play significant roles in cell recognition, adhesion, and as cancer-associated antigens. nih.gov The chemical synthesis of these complex structures is essential for studying their biological functions and for developing potential diagnostic and therapeutic tools.
This compound and other fucosyl thioglycosides are key building blocks in the synthesis of Lewis antigens such as Lewis X and Lewis Y. nih.govnih.gov For example, in the synthesis of Lewis Y analogs, a fucosyl thioglycoside donor was stereoselectively introduced using NIS and TfOH as promoters to create the characteristic α-fucosidic linkage. nih.gov These synthetic strategies often involve multiple, sequential glycosylation steps where the careful choice of protecting groups and activation methods is paramount. nih.gov
Construction of Microbial Polysaccharide Fragments (e.g., Vibrio cholerae O139)
The capsular polysaccharide of Vibrio cholerae O139, a causative agent of epidemic cholera, is another important target for chemical synthesis. embopress.org Fragments of this polysaccharide are of great interest for the development of vaccines and diagnostic reagents. The repeating unit of the O139 polysaccharide contains L-fucose (in the form of colitose, a 3,6-dideoxy-L-xylo-hexose). psu.edunih.gov
In the synthesis of a tetrasaccharide fragment of the Vibrio cholerae O139 capsular polysaccharide, a thioglycoside donor was constructed and subsequently linked to a spacer in a NIS-TMSOTf-promoted coupling. nih.gov Earlier syntheses of colitose-containing structures from this bacterium also utilized a perbenzylated ethyl thioglycoside as the colitosyl donor, with DMTST as the promoter. psu.edu These examples highlight the utility of fucosyl thioglycosides in constructing complex bacterial antigens.
Preparation of Glycosphingolipid and Glycoprotein Core Structures
Glycosphingolipids and glycoproteins are major classes of glycoconjugates where fucose is a common terminal modification. These molecules are integral components of cell membranes and are involved in a vast array of biological processes. nih.gov The synthesis of the oligosaccharide portions of these molecules, known as glycan core structures, is a challenging but essential area of research.
This compound serves as a donor for introducing fucose onto the core structures of glycosphingolipids and N-glycans. The synthesis of these fucosylated core structures allows for detailed studies of their interactions with proteins and their roles in cellular signaling and recognition events. The reliable performance of fucosyl thioglycoside donors under various glycosylation conditions makes them valuable tools in the assembly of these intricate biomolecules.
Integration of this compound in Chemoenzymatic Glycan Synthesis Not Supported by Current Research Findings
Despite a comprehensive review of scientific literature, there is no direct evidence to support the use of This compound as a glycosyl donor in the chemoenzymatic synthesis of complex oligosaccharides and glycoconjugates.
Chemoenzymatic synthesis is a powerful strategy that combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions to build complex carbohydrate structures. escholarship.orgillinois.edu This approach typically involves the chemical synthesis of a core glycan structure or a simplified glycosyl donor, which is then elaborated upon by specific enzymes called glycosyltransferases. escholarship.orgillinois.edu
In the biosynthesis of fucosylated glycans, fucosyltransferases are the key enzymes responsible for transferring a fucose sugar from a donor molecule to an acceptor glycan. mdpi.com The universally recognized and utilized donor substrate for fucosyltransferases in biological systems is guanosine diphosphate-beta-L-fucose (GDP-fucose) . mdpi.com Extensive research into the substrate specificity of various fucosyltransferases, including those that create α1-2, α1-3, α1-4, and α1-6 linkages, confirms their reliance on GDP-fucose as the high-energy donor molecule. mdpi.comnih.gov
While thioglycosides, such as this compound, are valuable and commonly used glycosyl donors in traditional chemical oligosaccharide synthesis due to their stability and tunable reactivity, their direct use by native fucosyltransferases in an enzymatic step has not been documented in available research. The enzymatic machinery of fucosyltransferases is highly evolved to recognize and process the nucleotide-activated GDP-fucose.
Some enzymatic strategies utilize glycosidases in reverse (transglycosylation reactions) or engineered glycosynthases, which can use activated non-natural donors like glycosyl fluorides or p-nitrophenyl-glycosides. However, no studies were identified that describe the use of this compound as a substrate for a fucosyl-glycosynthase or in a fucosidase-catalyzed transglycosylation for the synthesis of complex glycans.
Mechanistic Insights and Theoretical Investigations of Thio Fucosidation Chemistry
Computational and Spectroscopic Probing of Reaction Mechanisms for Thio-Fucoside Activation
The activation of thioglycosides such as ethyl 1-thio-beta-L-fucopyranoside is a critical step in glycosylation reactions, proceeding through mechanisms that have been investigated by both spectroscopic and computational methods. These donors are valued for their stability and can be activated under specific, mild conditions using thiophilic promoters. nih.gov The general mechanism involves the reaction of the sulfur atom of the thioether linkage with an electrophilic activator.
A common activation method employs a combination of N-iodosuccinimide (NIS) and a catalytic amount of a Brønsted or Lewis acid, such as trifluoromethanesulfonic acid (TfOH or TMSOTf). thieme-connect.comsigmaaldrich.com Spectroscopic studies, including Nuclear Magnetic Resonance (NMR), have been instrumental in identifying key intermediates in this process. The activation begins with the interaction of the thioglycoside with an iodonium (B1229267) ion source. nih.govmanchester.ac.uk This leads to the formation of a key intermediate, often proposed to be a glycosyl oxosulfonium ion or a related species, which is highly reactive.
The reaction temperature is a critical parameter that significantly influences the activation and subsequent reactivity of the glycosyl donor. nih.gov Studies on a variety of thioglycosides have shown that different protecting group patterns and aglycons (the non-sugar portion, such as the ethyl group in this case) result in remarkable differences in temperature sensitivity. nih.gov For instance, some thioglycosides activate readily at lower temperatures, while others require more thermal energy. nih.gov Computational chemistry serves as a powerful tool to complement these experimental findings. Theoretical models are used to calculate the energy profiles of the reaction pathways, assess the stability of proposed intermediates, and understand the transition states leading to either the desired glycosylated product or unwanted side products. These computational investigations help to rationalize the observed stereochemical outcomes and reaction efficiencies by providing a molecular-level picture of the activation process.
Analysis of Anomeric Effect and Conformational Preferences in Thio-Fucopyranosides
The conformational behavior of pyranoside rings, including that of this compound, is governed by a combination of steric and stereoelectronic effects, most notably the anomeric effect. The anomeric effect, first observed in carbohydrate chemistry, describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) to occupy the axial position, contrary to what would be predicted based on steric hindrance alone. scripps.eduwikipedia.org
This phenomenon is explained by a stabilizing stereoelectronic interaction involving the overlap of a non-bonding electron pair (lone pair) on the ring heteroatom (oxygen in a fucopyranoside) with the antibonding (σ*) orbital of the C-1—substituent bond. youtube.com For this overlap to be effective, the orbitals must be anti-periplanar, a condition met when the substituent is in the axial position. youtube.com
Influence of the Thioether Linkage on Glycosylation Reactivity and Stereocontrol
The thioether linkage in this compound is central to its role as a glycosyl donor, profoundly influencing both its reactivity and the stereochemical outcome of glycosylation reactions. Thioglycosides are generally stable compounds that can be "armed" or "disarmed" for reactivity based on the protecting groups on the sugar ring, but the nature of the anomeric linkage itself is a key determinant of reaction pathways. nih.govnih.gov
A primary area of investigation is the control of stereoselectivity during the formation of the glycosidic bond. The anomeric configuration of the fucosyl donor is crucial for the stereoselectivity of the glycosylated products. thieme-connect.com Research has shown that using a β-anomeric donor, such as this compound, can lead to the formation of a mixture of α- and β-glycosidic products. thieme-connect.com In contrast, α-anomeric fucosyl donors often yield products with high α-selectivity, suggesting that the reaction proceeds through different key intermediates depending on the initial configuration of the donor. thieme-connect.com
The choice of promoter system and reaction conditions also has a significant impact on stereocontrol. The stereochemical outcome of glycosylations with thioglycosides can be dependent on the source of the iodonium ion promoter, with iodine and NIS/TMSOTf sometimes yielding different results. sigmaaldrich.comnih.gov Furthermore, systematic studies on the glycosylation reaction have revealed that parameters such as catalyst concentration and temperature can strongly influence the anomeric selectivity. au.dk For example, in certain systems, increasing the amount of triflic acid catalyst was found to increase β-selectivity, while lowering the reaction temperature also had a strong effect on the glycosylation outcome. au.dk This highlights that the thioether linkage provides a handle for initiating glycosylation, but the ultimate stereochemical fate of the reaction is dictated by a complex interplay between the donor's structure, the acceptor's reactivity, the promoter system, and the precise reaction conditions.
Interactive Data Table: Influence of Reaction Parameters on Glycosylation Selectivity
This table summarizes general findings on how various parameters can influence the stereochemical outcome in glycosylation reactions involving thioglycoside donors.
| Parameter | Variation | General Effect on Selectivity | Citation |
| Temperature | Lowering Temperature | Strong effect on α/β ratio, often increasing selectivity. | au.dk |
| Catalyst Conc. | Increasing TfOH | Can increase β-selectivity in certain systems. | au.dk |
| Donor Anomer | β-anomer vs. α-anomer | β-donors may give mixed α/β products; α-donors can give high α-selectivity. | thieme-connect.com |
| Promoter Type | I₂ vs. NIS/TMSOTf | The source of the electrophile can alter the stereochemical outcome. | sigmaaldrich.comnih.gov |
Biochemical Research Applications of Ethyl 1 Thio Beta L Fucopyranoside Derivatives
Probing Lectin-Carbohydrate Recognition Mechanisms
Lectins are carbohydrate-binding proteins that play crucial roles in cellular recognition, adhesion, and signaling. researchgate.net Fucose-specific lectins, in particular, are involved in processes ranging from microbial infection to immune responses. nih.govnih.gov Thio-fucoside derivatives serve as powerful instruments for dissecting the molecular details of these recognition events.
A primary application of ethyl 1-thio-beta-L-fucopyranoside derivatives is in the quantitative analysis of binding affinity and specificity for fucose-specific lectins. The resistance of the thio-glycosidic bond to hydrolysis ensures that the ligand remains intact throughout the binding assay, allowing for accurate determination of thermodynamic and kinetic parameters. nih.govrsc.org
Researchers have synthesized various thio-fucosides to act as inhibitors in competitive binding assays, measuring their potency in displacing a known ligand from a lectin's binding site. For instance, studies on fucose-specific lectins from pathogenic bacteria and fungi, such as Aspergillus fumigatus and Pseudomonas aeruginosa, utilize these derivatives to identify potent antagonists. nih.govrsc.org In many cases, α-thio-L-fucopyranosides have been shown to be more effective inhibitors than L-fucose itself for a range of lectins. nih.gov The inhibitory potencies are often quantified as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
For example, in a study targeting the Aspergillus fumigatus lectin FleA, a set of monovalent thio-fucosides were developed that demonstrated micromolar affinity, providing a foundation for creating more complex and potent inhibitors. rsc.org Similarly, multivalent fucosides designed to inhibit lectins from lung pathogens showed IC50 values in the nanomolar range, a significant improvement over the micromolar affinity of the natural monosaccharide ligand. nih.gov
| Lectin Target | Thio-fucoside Derivative | Binding Affinity (IC50/Kd) | Reference |
| LecB (P. aeruginosa) | β-fucosyl benzamide (B126) (amide, not thio) | 88 ± 12 nM (IC50) | acs.org |
| FleA (A. fumigatus) | Hexavalent thiofucoside | 223 ± 21 nM (Kd) | rsc.org |
| Fungal/Bacterial Lectins | Multivalent fucosides | Nanomolar range (IC50) | nih.gov |
| FleA (A. fumigatus) | Monovalent thio-fucosides | Micromolar range | rsc.org |
This table presents examples of binding affinities for various fucoside derivatives with fucose-specific lectins. Note that while not all are strictly this compound, they represent the broader class of thio-fucosides and related derivatives used in these studies.
The precise three-dimensional arrangement of a carbohydrate ligand and the nature of its non-carbohydrate component (the aglycon) are critical for high-affinity lectin binding. nih.gov Thio-fucoside derivatives are synthetically versatile, allowing for systematic modifications to probe these structural requirements.
Stereochemistry at the anomeric carbon is a key determinant of binding. Studies comparing α- and β-anomers of fucosyl derivatives have revealed significant differences in their binding affinities for specific lectins. For example, research on a series of L-fucosides showed that weaker binding of some derivatives was attributable to their β-configuration rather than the presence of the anomeric sulfur atom. nih.gov X-ray crystallography of α- and β-N-fucosyl amides in complex with the bacterial lectin LecB provided an atomic-level explanation for the high affinity of the β-anomer, highlighting specific hydrogen bonding and dipole-ion interactions. acs.org
Glycan microarrays are a high-throughput technology used to profile the binding specificities of lectins, antibodies, and other glycan-binding proteins. nih.gov These arrays consist of a collection of different glycans immobilized on a solid surface, which can then be interrogated with a fluorescently labeled protein of interest. nih.govmdpi.com
Synthetic thio-fucosides and other modified fucosylated glycans are ideal candidates for inclusion in these microarrays. Their chemical stability ensures the longevity and reliability of the array. nih.gov By including a diverse range of fucoside derivatives with variations in linkage, anomeric configuration, and aglycon structure, researchers can obtain a detailed "fingerprint" of a lectin's binding preferences. nih.govnih.gov
For example, a glycan microarray was instrumental in defining the unusual specificity of the C-type lectin LSECtin. nih.gov While a specific example detailing the use of this compound on a microarray was not prominently featured in the surveyed literature, the established methodology allows for the immobilization of any glycan that can be suitably functionalized. The insights gained from microarray profiling are crucial for understanding the biological roles of lectins and for designing highly specific inhibitors or diagnostic tools. nih.govnih.gov
Studies on Glycosidase Enzyme Activity and Substrate Specificity
Glycoside hydrolases (GHs), or glycosidases, are enzymes that catalyze the cleavage of glycosidic bonds. nih.gov Enzymes that specifically act on fucose-containing glycans are known as fucosidases. The inherent stability of the thio-glycosidic bond in this compound makes it and its derivatives excellent tools for studying these enzymes, either as mechanistic probes or as scaffolds for inhibitor design. nih.govscispace.com
Because the thio-glycosidic bond is generally resistant to enzymatic hydrolysis, thio-fucosides are not typically processed as standard substrates by fucosidases. nih.gov This resistance makes them valuable as mechanistic probes. They can bind to the active site of a glycosidase without being cleaved, allowing researchers to study the enzyme-ligand complex using techniques like X-ray crystallography.
However, some glycoside hydrolases have been shown to be capable of hydrolyzing thioglycosides, albeit often at a much lower rate than their O-glycoside counterparts. mdpi.com The study of this "thioglycosidase" activity can provide profound insights into the catalytic mechanism. For example, research on the hydrolysis of glycosyl thioimidates by a recombinant glucosidase revealed that the efficiency of the reaction depends heavily on the leaving group's ability and whether the enzyme's active site can activate it through protonation. researchgate.net Such studies help to elucidate the roles of key catalytic residues and the conformational changes the enzyme undergoes during catalysis. nih.govyork.ac.uk
The stability of thio-fucosides makes them an excellent starting point for the design of glycosidase inhibitors. scispace.comnih.gov By acting as stable mimics of the natural substrate, they can bind to the enzyme's active site and block its function. These compounds are typically competitive inhibitors.
Researchers have successfully designed and synthesized S-linked fucoside analogs that act as potent and selective inhibitors of α-L-fucosidases. nih.gov For example, specific α-1-thio-L-fucose derivatives have been reported to inhibit α-fucosidase with inhibition constants (Ki) in the low micromolar range. nih.gov The general strategy often involves creating a library of derivatives with different aglycon groups to optimize binding affinity and selectivity for the target enzyme over other glycosidases. scispace.compacific.edu The development of such inhibitors is crucial for studying the biological functions of fucosidases and for potential therapeutic applications where modulating fucosidase activity is desired.
| Enzyme Target | Thio-derivative Inhibitor | Inhibition Constant (Ki / IC50) | Reference |
| α-L-Fucosidase | α-1-Thio-L-fucose derivative 4 | 4.6 µM (Ki) | nih.gov |
| α-L-Fucosidase | α-1-Thio-L-fucose derivative 5 | 5.9 µM (Ki) | nih.gov |
| α-Glucosidase | Various thio-derivatives | 1.7 to 86.5 µM (IC50) | nih.gov |
This table provides examples of the inhibitory activity of various thio-sugar derivatives against glycosidase enzymes.
Application in High-Throughput Screening Systems for Glycobiological Ligands
High-throughput screening (HTS) is a cornerstone of modern drug discovery and molecular probe identification, enabling the rapid assessment of large chemical libraries. The core principle involves the miniaturization and automation of assays to test thousands or even millions of compounds for their ability to interact with a biological target. In the context of glycobiology, HTS is invaluable for identifying novel ligands for carbohydrate-binding proteins (lectins), enzymes, and antibodies.
Development of Ligands for In Vitro Immunoassays (e.g., ELISA)
The enzyme-linked immunosorbent assay (ELISA) is a widely used immunochemical technique to detect and quantify substances such as peptides, proteins, antibodies, and hormones. In glycobiology, ELISA can be adapted to study carbohydrate-protein interactions by immobilizing either the glycan or the protein to the microplate surface. Derivatives of fucopyranosides could theoretically be synthesized to incorporate linkers for covalent attachment to a solid support or for conjugation to reporter molecules. However, specific examples detailing the use of this compound derivatives for this purpose are not described in the current body of scientific literature.
Creation of Chemical Probes for Investigating Glycan-Mediated Cellular Processes
Chemical probes are essential tools for dissecting complex biological pathways. For investigating glycan-mediated cellular processes, such probes are often designed to mimic natural carbohydrate structures, allowing for the visualization, identification, and functional characterization of their binding partners and downstream effects. These probes might incorporate fluorescent tags, photo-crosslinkers, or affinity tags. While the synthesis of various thioglycoside derivatives as chemical probes has been reported, specific research detailing the creation and application of probes derived from this compound is not currently available. The development of such probes would be a valuable contribution to the field, enabling a deeper understanding of the roles of L-fucose in cellular recognition, signaling, and pathogenesis.
Advanced Analytical Methodologies for Structural Elucidation in Thio Fucoside Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Assignment and Linkage Analysis of Complex Glycans
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of carbohydrates, including thio-fucosides. Through-bond and through-space correlations provide a wealth of information regarding the stereochemistry of the sugar ring, the anomeric configuration, and the nature of the glycosidic linkage.
For Ethyl 1-thio-beta-l-fucopyranoside, ¹H and ¹³C NMR spectroscopy are crucial for confirming its structure. The proton NMR spectrum provides information on the chemical environment of each proton, with characteristic chemical shifts and coupling constants (J-values) that allow for the assignment of each proton in the fucopyranoside ring and the ethylthio group. The coupling constants between adjacent protons are particularly informative for determining their relative stereochemistry (axial or equatorial). For instance, a large diaxial coupling constant (typically 8-10 Hz) for the anomeric proton (H-1) would be indicative of a β-anomeric configuration.
Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed for unambiguous assignment of all proton and carbon signals. COSY and TOCSY experiments reveal the network of coupled protons within the sugar ring, while HSQC correlates each proton to its directly attached carbon. The HMBC experiment is particularly powerful as it shows long-range correlations between protons and carbons (typically over two or three bonds), which is instrumental in confirming the linkage between the ethylthio group and the anomeric carbon (C-1). The determination of the relative stereochemistry of fucopyranosides can be further supported by Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of protons.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H-1 | 4.2 - 4.6 | 80 - 90 |
| H-2 | 3.4 - 3.8 | 70 - 75 |
| H-3 | 3.5 - 3.9 | 75 - 80 |
| H-4 | 3.6 - 4.0 | 70 - 75 |
| H-5 | 3.8 - 4.2 | 70 - 75 |
| H-6 (CH₃) | 1.1 - 1.3 | 15 - 20 |
| S-CH₂ | 2.5 - 2.9 | 25 - 30 |
| CH₂-CH₃ | 1.2 - 1.4 | 14 - 18 |
| Note: These are estimated values and actual shifts can vary based on the solvent and other experimental conditions. |
Mass Spectrometry (MS) for Characterization of Synthetic Intermediates and Final Glycoconjugate Products
Mass spectrometry is an essential tool for the characterization of synthetic compounds, providing rapid and accurate determination of molecular weight and structural information. nih.gov For this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to generate the molecular ion without significant fragmentation.
High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and confirming the successful synthesis of the target compound.
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern of thioglycosides can reveal the nature of the aglycone and the sugar moiety. chemicalbook.com Common fragmentation pathways for thioglycosides include cleavage of the glycosidic bond, leading to the formation of an oxonium ion corresponding to the sugar and a fragment corresponding to the thio-aglycone. The fragmentation of the sugar ring itself can provide further structural details.
While a specific mass spectrum for this compound is not publicly available, the expected key ions are presented in the table below.
| Ion | Description | Expected m/z |
| [M+Na]⁺ | Molecular ion with sodium adduct | 245.08 |
| [M+H]⁺ | Protonated molecular ion | 223.09 |
| [Fuc-S-Et + H]⁺ | Molecular ion | 223.09 |
| [Fuc]⁺ | Fucosyl oxonium ion | 147.07 |
| [Et-S]⁺ | Ethylthio fragment | 61.01 |
| Note: The expected m/z values are calculated based on the monoisotopic masses of the elements. |
Chromatographic Techniques (e.g., HPLC, Column Chromatography) for Purification and Purity Assessment in Research-Scale Syntheses
Chromatographic techniques are fundamental for the purification and purity assessment of synthetic carbohydrates like this compound. khanacademy.orgyoutube.com These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
Column Chromatography is a widely used technique for the preparative scale purification of synthetic intermediates and the final product. The choice of stationary phase is crucial; silica (B1680970) gel is commonly used for the purification of moderately polar organic compounds. For glycosides, which are often polar, normal-phase chromatography with a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) as the eluent is frequently employed. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. The separation is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the desired product.
High-Performance Liquid Chromatography (HPLC) offers higher resolution and is used for both analytical and preparative purposes. For purity assessment, analytical HPLC is the method of choice. Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of polar compounds like glycosides. In RP-HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention time of the compound is a characteristic property under specific chromatographic conditions and a single, sharp peak is indicative of a pure compound. A Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) can be used for detection. Preparative HPLC can be used for the final purification step to obtain highly pure material.
The following table outlines typical parameters for the purification and analysis of thio-fucosides.
| Technique | Stationary Phase | Typical Mobile Phase | Application |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Preparative purification of synthetic intermediates and final product. |
| Analytical HPLC | C18-silica (Reversed-Phase) | Water/Acetonitrile gradient | Purity assessment of the final product. |
| Preparative HPLC | C18-silica (Reversed-Phase) | Water/Acetonitrile gradient | Final high-purity purification. |
Future Directions and Emerging Research Avenues for Ethyl 1 Thio Beta L Fucopyranoside
Design of Novel Glycosidase Modulators and Glycomimetics Based on Thio-Fucoside Scaffolds
The development of potent and selective glycosidase inhibitors is a significant goal in medicinal chemistry, given the role of these enzymes in numerous physiological and pathological processes. Ethyl 1-thio-beta-L-fucopyranoside serves as an excellent foundational structure for designing inhibitors of α-L-fucosidases, enzymes implicated in cancer, inflammation, and lysosomal storage diseases.
Future research will likely focus on the synthesis of a diverse library of analogues based on the thio-fucoside scaffold. By modifying the ethyl group or the hydroxyl groups on the fucose ring, researchers can systematically explore the structure-activity relationship (SAR) to enhance binding affinity and selectivity for the target fucosidase. For instance, the introduction of bulky or charged substituents on the ethyl group could probe the hydrophobic and electrostatic interactions within the enzyme's active site. arkat-usa.org
Furthermore, the thio-fucoside core can be incorporated into more complex glycomimetic structures. unimi.it These molecules are designed to mimic natural carbohydrate ligands, thereby interfering with carbohydrate-protein recognition events that are crucial for pathogen adhesion, cell-cell communication, and immune responses. unimi.it The chemical stability of the thioglycosidic linkage is a major advantage in this context, as it prevents the degradation of the glycomimetic by glycosidases, prolonging its biological activity. arkat-usa.org Research efforts are directed towards creating thio-fucoside-based glycomimetics that can act as antagonists for lectins, such as selectins, which are involved in inflammatory processes and cancer metastasis.
A study on S-linked fucoside analogs has already demonstrated their potential as a new class of alpha-L-fucosidase inhibitors, with some derivatives showing inhibitory constants (Ki) in the low micromolar range. nih.gov This provides a strong rationale for the continued exploration of this compound and its derivatives as glycosidase modulators.
Table 1: Examples of Thio-Sugar Based Glycosidase Inhibitors and Their Potential
| Compound Class | Target Enzyme | Rationale for Future Research | Potential Therapeutic Area |
| S-linked fucoside analogs | α-L-fucosidase | Demonstrated inhibitory activity, potential for SAR studies. nih.gov | Cancer, Inflammation, Lysosomal storage diseases |
| Thiodisaccharides | β-galactosidase | Non-hydrolyzable mimics of natural substrates, allows for probing enzyme-substrate interactions. researchgate.net | Gaucher disease, other lysosomal storage disorders |
| Thio-linked glycomimetics | Various glycosidases and lectins | Enhanced metabolic stability and potential for improved pharmacokinetic properties. arkat-usa.org | Anti-infectives, Anti-inflammatory agents, Cancer therapeutics |
Development of Advanced Chemical Tools and Probes for Glycobiological Investigations
The study of glycans and their functions, a field known as glycobiology, is often hampered by the complexity and transient nature of carbohydrate-mediated interactions. This compound can be elaborated into sophisticated chemical probes to investigate these processes.
One promising avenue is the development of activity-based probes (ABPs). These probes typically consist of a recognition element (the thio-fucoside), a reactive group (the "warhead"), and a reporter tag (e.g., a fluorophore or a biotin). The thio-fucoside moiety would direct the probe to the active site of fucosidases, where the warhead would form a covalent bond, allowing for the specific labeling and identification of these enzymes in complex biological samples. This approach can provide valuable information about the expression levels and activity of fucosidases in different cell types or disease states.
Metabolic labeling is another area where thio-fucoside derivatives could be instrumental. Cells could be fed with a modified version of this compound containing a bioorthogonal handle, such as an azide (B81097) or an alkyne. This modified sugar could then be incorporated into cellular glycans by the cell's own enzymatic machinery. The bioorthogonal handle would then allow for the visualization and analysis of these fucosylated glycans using click chemistry. A study on 5-Thio-l-Fucose demonstrated its successful incorporation into therapeutic proteins, leading to altered fucosylation profiles and enhanced biological activity. nih.gov This highlights the potential of using thio-sugars in metabolic labeling and protein engineering.
Furthermore, thiol-derivatized glycans, including those derived from this compound, can be used for creating glycan microarrays and for the synthesis of neoglycoproteins. mdpi.comumaine.edu These tools are invaluable for studying carbohydrate-binding proteins and for the development of diagnostics and vaccines. rsc.org
Exploration of Thio-Fucoside Chemistry in the Synthesis of Architecturally Complex Glycans
The synthesis of complex oligosaccharides and glycoconjugates remains a significant challenge in chemistry. umsl.edu Thioglycosides, including this compound, are highly valuable building blocks in this field due to their stability and versatile reactivity. umsl.edu They can act as glycosyl donors, the molecules that provide the sugar unit to be added to a growing glycan chain.
Future research will continue to refine glycosylation methodologies using thio-fucoside donors. The ethylthio group can be activated under specific conditions to promote the formation of a glycosidic bond with a glycosyl acceptor. The stereochemical outcome of this reaction is a critical aspect that needs to be controlled to obtain the desired glycan structure. Researchers are exploring various activators and reaction conditions to achieve high stereoselectivity. One-pot strategies, where multiple glycosylation steps are performed in a single reaction vessel, are being developed to improve the efficiency of complex glycan synthesis. nih.gov
The relative reactivity of different thioglycoside donors is another area of active investigation. researchgate.net By understanding and quantifying these reactivities, chemists can design more predictable and efficient strategies for assembling oligosaccharides. This compound can be compared to other thio-fucoside donors with different anomeric substituents to build a comprehensive reactivity database.
Table 2: Comparison of Thioglycoside Donor Properties for Glycan Synthesis
| Anomeric Group | Relative Reactivity | Activation Conditions | Common Use |
| Ethylthio | Moderate | Thiolphilic promoters (e.g., NIS/TfOH) | Versatile donor for various glycosylations |
| Phenylthio | Lower than ethylthio | Requires stronger activation | Often used when higher stability is needed |
| Tolylthio | Similar to phenylthio | Thiolphilic promoters | Common building block in oligosaccharide synthesis |
Integration of Machine Learning and AI in Predicting Thio-Fucoside Reactivity and Selectivity
The vast number of variables that can influence the outcome of a glycosylation reaction makes it an ideal area for the application of machine learning (ML) and artificial intelligence (AI). rsc.org Future research will increasingly leverage these computational tools to predict the reactivity and stereoselectivity of thio-fucoside donors like this compound.
By training ML models on large datasets of glycosylation reactions, it is possible to develop algorithms that can accurately predict the outcome of a reaction based on the structures of the donor and acceptor, the promoter system, the solvent, and the temperature. rsc.orgcmu.edu This predictive power will significantly accelerate the planning and execution of complex glycan syntheses, reducing the amount of trial-and-error experimentation required.
AI can also be employed in the de novo design of novel glycosidase inhibitors and glycomimetics based on the thio-fucoside scaffold. nih.gov Generative models can propose new molecular structures with desired properties, such as high binding affinity for a specific fucosidase or improved drug-like characteristics. youtube.com These in silico designed compounds can then be synthesized and tested, creating a closed-loop system for rapid drug discovery. nih.gov The integration of AI promises to revolutionize how chemists approach the challenges of glycochemistry, and this compound is poised to be a key player in this data-driven era of molecular science. youtube.com
Q & A
Q. What are the established synthetic routes for Ethyl 1-Thio-β-L-Fucopyranoside, and what methodologies are critical for ensuring high yields?
Ethyl 1-thio-β-L-fucopyranoside is synthesized via photochemical additions of thiols to glycal esters, a method that has demonstrated high yields in analogous thioglycosides (e.g., 55%–75% yields for acetylated ethyl l-thio-o-P-glucopyranosides) . Convergent strategies, such as the "2+3" approach used for sulfated fucopyranoside oligomers, can also be adapted for regioselective synthesis . Key steps include protecting group chemistry (e.g., benzyl or acetyl groups) and purification via column chromatography. Validation of synthetic success requires NMR (¹H/¹³C) and mass spectrometry (MS) to confirm regiochemistry and anomeric configuration .
Q. Which analytical techniques are essential for characterizing Ethyl 1-Thio-β-L-Fucopyranoside, and how do they address structural ambiguities?
Structural elucidation relies on:
- NMR spectroscopy : Distinguishes β-L configuration via anomeric proton coupling constants (J₁,₂ ~8–10 Hz for β-linkages).
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns, critical for detecting sulfation or glycosylation errors .
- X-ray crystallography : Resolves absolute stereochemistry in crystalline derivatives but is limited by solubility challenges .
Q. Why does Ethyl 1-Thio-β-L-Fucopyranoside exhibit low solubility in organic solvents, and how can this limit its application in biological assays?
The compound’s hydrophilicity, driven by its sulfated or hydroxylated fucose backbone, reduces solubility in non-polar solvents (e.g., chloroform or hexane). This complicates its use in lipid-based delivery systems or organic-phase reactions. Co-solvents (e.g., DMSO-water mixtures) or derivatization (e.g., acetylation) may improve solubility but risk altering bioactivity .
Advanced Research Questions
Q. How can researchers optimize glycosylation efficiency when using Ethyl 1-Thio-β-L-Fucopyranoside as a donor in oligosaccharide synthesis?
Glycosylation efficiency depends on:
- Activation methods : Thiophilic promoters (e.g., NIS/AgOTf) enhance reactivity by stabilizing the transition state .
- Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions like hydrolysis or β-elimination.
- Protecting group strategy : Temporary groups (e.g., benzyl ethers) improve regioselectivity, while orthogonal protection enables sequential glycosylation . Comparative studies using kinetic monitoring (e.g., TLC/HPLC) are critical for identifying optimal conditions .
Q. What experimental approaches resolve contradictory data in biological assays involving Ethyl 1-Thio-β-L-Fucopyranoside, such as inconsistent anti-inflammatory or antiviral results?
Contradictions often arise from:
- Sample purity : Trace impurities (e.g., unreacted thiols) can interfere with bioassays. Rigorous purification (e.g., HPLC) and LC-MS validation are essential .
- Assay specificity : Use knockout models (e.g., enzyme-deficient cells) to confirm target engagement.
- Structural analogs : Compare activity profiles of desulfated or methylated derivatives to isolate functional groups responsible for bioactivity .
Q. How should researchers design experiments to evaluate the stability of Ethyl 1-Thio-β-L-Fucopyranoside under physiological conditions (e.g., pH, temperature)?
Stability studies require:
- Accelerated degradation tests : Incubate the compound at varying pH (2–9) and temperatures (25°C–50°C), monitoring degradation via HPLC .
- Enzymatic resistance assays : Expose the compound to glycosidases (e.g., α-L-fucosidases) to assess susceptibility to enzymatic cleavage .
- Metabolite profiling : Use radiolabeled analogs (e.g., ³⁵S-thiol) to track metabolic fate in cell cultures or animal models .
Q. What strategies mitigate interference from Ethyl 1-Thio-β-L-Fucopyranoside in complex biological matrices (e.g., serum or tissue homogenates)?
Interference mitigation includes:
- Sample pretreatment : Solid-phase extraction (SPE) or protein precipitation to remove competing biomolecules.
- Isotope dilution mass spectrometry (IDMS) : Use deuterated internal standards to normalize matrix effects .
- Fluorescent tagging : Conjugate probes (e.g., BODIPY) for selective detection in imaging studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
